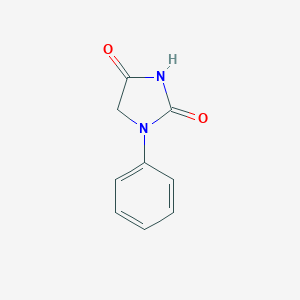

1-Phenylimidazolidine-2,4-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8-6-11(9(13)10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAFAYXEPQCBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341137 | |

| Record name | 1-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662828 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15414-78-5 | |

| Record name | 1-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Phenylhydantoin: A Comprehensive Technical Guide to its History, Synthesis, and Applications

This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of 1-phenylhydantoin, from its historical context within the broader class of hydantoins to its synthesis, characterization, and applications in medicinal chemistry.

Part 1: The Dawn of Hydantoin Chemistry: A Historical Perspective

The story of 1-phenylhydantoin is intrinsically linked to the discovery and exploration of its parent heterocyclic system, hydantoin. Understanding this historical context is crucial to appreciating the evolution of synthetic methodologies and the subsequent interest in substituted derivatives.

The Genesis: Adolf von Baeyer and the Discovery of Hydantoin (1861)

The journey into the world of hydantoins began in 1861 when the eminent German chemist Adolf von Baeyer first isolated the parent compound, hydantoin (imidazolidine-2,4-dione).[1] His work on uric acid led him to this novel heterocyclic compound, which he obtained through the hydrogenation of allantoin.[1] This discovery laid the fundamental groundwork for a new class of compounds that would later prove to be of immense importance in medicinal chemistry.

Early Synthetic Explorations: The Urech Hydantoin Synthesis (1873)

Following Baeyer's discovery, the first synthesis of a substituted hydantoin was reported by the German chemist Friedrich Urech in 1873.[1] Urech synthesized 5-methylhydantoin from alanine sulfate and potassium cyanate.[1] This reaction, now known as the Urech hydantoin synthesis, was a significant step forward, demonstrating that the hydantoin ring could be constructed from amino acid precursors. This method provided a foundational strategy for accessing a variety of 5-substituted hydantoins.

The Rise of a Versatile Synthesis: The Bucherer-Bergs Reaction (1929-1934)

A major breakthrough in hydantoin synthesis came with the development of the Bucherer-Bergs reaction. Initially reported in a patent by Bergs in 1929 and later elaborated upon by Bucherer in 1934, this multicomponent reaction involves the treatment of a carbonyl compound (an aldehyde or ketone) with potassium cyanide and ammonium carbonate to yield 5-substituted or 5,5-disubstituted hydantoins.[2] The versatility and efficiency of the Bucherer-Bergs reaction have made it one of the most widely used methods for the preparation of a diverse range of hydantoin derivatives.

Part 2: 1-Phenylhydantoin: Synthesis and Characterization

While the historical record of the very first synthesis of 1-phenylhydantoin is not as clearly documented as that of its more famous cousin, phenytoin, established synthetic routes provide reliable methods for its preparation in the laboratory.

The Synthesis of 1-Phenylhydantoin: A Modern Approach

A common and effective method for the synthesis of 1-phenylhydantoin proceeds from N-phenylglycine. This approach is a variation of the classical hydantoin synthesis from an amino acid derivative.

Experimental Protocol: Synthesis of 1-Phenylhydantoin from N-Phenylglycine

-

Step 1: Reaction of N-Phenylglycine with Potassium Cyanate

-

In a suitable reaction vessel, dissolve 30.2 g (0.2 moles) of N-phenylglycine in 900 ml of water containing 1 ml of acetic acid.

-

Heat the solution to 60°C.

-

After 30 minutes, add a solution of 16.2 g (0.2 moles) of potassium cyanate in 100 ml of water to the reaction mixture.

-

Continue heating at 60°C for an additional 90 minutes. The acetic acid helps to maintain a slightly acidic pH, which facilitates the reaction between the amino acid and the cyanate.

-

-

Step 2: Acid-Catalyzed Cyclization

-

To the reaction mixture, add 25 ml of 37% hydrochloric acid.

-

Heat the mixture at 90°C for 15 hours. The strong acid catalyzes the intramolecular cyclization of the intermediate N-phenyl-N-carbamoylglycine to form the hydantoin ring.

-

Cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from 95% ethanol to yield pure 1-phenylhydantoin.

-

Mechanistic Insights

The synthesis of 1-phenylhydantoin from N-phenylglycine proceeds through a two-step mechanism:

Caption: Comparison of classical hydantoin synthesis routes.

Part 4: Conclusion and Future Directions

1-Phenylhydantoin, while not as historically prominent as some of its chemical relatives, represents an important structural motif within the versatile hydantoin class of compounds. Its synthesis from readily available starting materials and the potential for diverse derivatization at multiple positions on the hydantoin ring make it a valuable building block for medicinal chemistry and drug discovery programs.

Future research will likely continue to explore the synthesis of novel 1-phenylhydantoin derivatives and evaluate their biological activities across a range of therapeutic targets. The insights gained from studying the structure-activity relationships of these compounds will contribute to the rational design of new and improved therapeutic agents based on the privileged hydantoin scaffold.

Part 5: References

-

Anderson, R. J. (2003). The Little Compound That Could: How Phenytoin Changed Drug Discovery and Development. Molecular Interventions, 3(5), 269-273. [Link]

-

Keppel Hesselink, J. M., & Kopsky, D. J. (2017). Phenytoin: 80 years young, from epilepsy to breast cancer, a remarkable molecule with multiple modes of action. Journal of Neurology, 264(8), 1617-1621. [Link]

-

Wikipedia. (n.d.). Hydantoin. In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Elarfi, M. G., Al-Difar, H. A., & Ahmed, M. E. E. (2011). Synthesis of Hydantoin and Thiohydantoin. Pelagia Research Library, 2(3), 299-304. [Link]

-

Chem-Station. (2017, May 17). Bucherer-Bergs Hydantoin Synthesis. Chem-Station Int. Ed. [Link]

-

Henze, H. R., & Isbell, A. F. (1954). Researches on Substituted 5-Phenylhydantoins. Journal of the American Chemical Society, 76(15), 4152–4155. [Link]

-

Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. [Link]

-

Faghihi, K., Zamani, K., & Mobinikhaledi, A. (2009). Preparation of phenytoin derivatives under solvent-free conditions using microwave irradiation. Russian Journal of Organic Chemistry, 45(3), 477-479. [Link]

-

PubChem. (n.d.). Phenylhydantoin. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Obniska, J., & Kaminski, K. (2005). Synthesis and evaluation of in vivo activity of diphenylhydantoin basic derivatives. Acta Poloniae Pharmaceutica, 62(5), 339-346. [Link]

-

Jones, A. W. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Drug Testing and Analysis, 3(6), 337-344. [Link]

-

Pawar, S. R. (2018, April 11). Practical Experiment 5: Phenytoin [PowerPoint slides]. SlideShare. [Link]

-

Li, J., & Wang, Y. (2010). Synthesis method of 5,5-diphenylhydantoin-3- methyl sodium phosphate. Google Patents.

-

Scribd. (n.d.). Synthesis The Anticonvulsant Drug 5,5 Diphenylhydantoin: An Undergraduate Organic Chemistry Experiment. [Link]

Sources

The Dawn of a New Era in Anticonvulsant Therapy: An In-depth Technical Guide to the Early Research on Phenyl-Substituted Hydantoins

This guide delves into the foundational research of phenyl-substituted hydantoins, a class of compounds that revolutionized the treatment of epilepsy. We will explore the seminal synthetic methodologies, the pioneering screening techniques that unveiled their therapeutic potential, and the early structure-activity relationship studies that laid the groundwork for modern antiepileptic drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins of this critical class of pharmaceuticals.

The Genesis of a Therapeutic Breakthrough: Early Synthesis of Phenyl-Substituted Hydantoins

The story of phenyl-substituted hydantoins as therapeutic agents begins not with a targeted drug discovery program, but with fundamental organic synthesis research in the late 19th and early 20th centuries. Two primary synthetic routes laid the foundation for the creation of these pivotal compounds: the Urech hydantoin synthesis and the Biltz synthesis of diphenylhydantoin.

The Urech Hydantoin Synthesis: A Versatile Route to Hydantoins

First described by Friedrich Urech in 1873, this method provided a general pathway to hydantoin derivatives from α-amino acids.[1][2] The synthesis proceeds through the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization of the resulting hydantoic acid intermediate.

Objective: To synthesize a 5-substituted hydantoin from an α-amino acid.

Materials:

-

α-Amino acid (e.g., alanine)

-

Potassium cyanate (KOCN)

-

Hydrochloric acid (HCl, concentrated)

-

Water

-

Ethanol (for recrystallization)

-

Litmus paper

-

Heating apparatus (e.g., Bunsen burner with a water bath)

-

Glassware: Beakers, flasks, reflux condenser, funnel

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Formation of the Hydantoic Acid Salt:

-

Dissolve one molar equivalent of the α-amino acid in a minimal amount of warm water.

-

In a separate beaker, dissolve a slight molar excess of potassium cyanate in water.

-

Combine the two solutions and gently heat the mixture in a water bath for one hour. During this time, the potassium salt of the corresponding hydantoic acid will form.

-

-

Cyclization to the Hydantoin:

-

After one hour, allow the solution to cool.

-

Carefully add concentrated hydrochloric acid to the solution until it is strongly acidic, as indicated by litmus paper.

-

Fit the flask with a reflux condenser and heat the acidic mixture to boiling for 30-45 minutes. This promotes the cyclization of the hydantoic acid to the hydantoin.

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of the hydantoin product.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold water to remove any remaining inorganic salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or water, to obtain the purified hydantoin.

-

Allow the crystals to air dry.

-

Causality Behind Experimental Choices: The use of a water bath for the initial reaction provides gentle and controlled heating, preventing the decomposition of the reactants. The subsequent strong acidification and boiling provide the necessary energy to overcome the activation barrier for the intramolecular cyclization reaction. Recrystallization is a standard purification technique of the era, relying on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.

Caption: Key Structure-Activity Relationships of Early Hydantoins.

Conclusion: A Legacy of Innovation

The early research on phenyl-substituted hydantoins represents a pivotal moment in the history of medicine. It was a journey that began with fundamental chemical synthesis and culminated in the development of a revolutionary therapy for epilepsy. The work of pioneers like Biltz, Urech, Merritt, and Putnam not only provided a desperately needed treatment but also established a new paradigm for drug discovery based on rational screening and preclinical evaluation. The principles and methodologies developed during this era continue to influence the search for novel therapeutics to this day, a testament to the enduring legacy of this remarkable class of compounds.

References

-

Abida, Tauquir Alam, M., & Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]

-

Vida, J. A., O'Dea, M. H., Samour, C. M., & Reinhard, J. F. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of medicinal chemistry, 18(4), 383–385. [Link]

-

Unacademy. (n.d.). Estimation of C and H. Retrieved January 4, 2026, from [Link]

-

CK-12 Foundation. (n.d.). What is Liebig's method for the estimation of carbon and hydrogen? Retrieved January 4, 2026, from [Link]

-

Quora. (2015, January 8). What is Liebig's method for the estimation of carbon and hydrogen?[Link]

-

ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved January 4, 2026, from [Link]

-

Mihaylova, D., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Molecules, 28(21), 7310. [Link]

-

ResearchGate. (2015). ChemInform Abstract: Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. [Link]

-

Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. [Link]

-

Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). Malaysian Journal of Chemistry, 23(1), 1-8. [Link]

-

Ng, X. Y., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of medicinal chemistry, 47(8), 1935–1941. [Link]

-

Usifoh, C. O. (2001). Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. Archiv der Pharmazie, 334(11), 366–368. [Link]

-

Liebig's Combustion Apparatus. (n.d.). Retrieved January 4, 2026, from [Link]

-

Urech Hydantoin Synthesis. (n.d.). Merck Index. [Link]

-

Oesper Museum Booklets. (n.d.). Melting Point Apparatus. Retrieved January 4, 2026, from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved January 4, 2026, from [Link]

-

Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]

-

Dvořák, D., & Storch, J. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules (Basel, Switzerland), 26(16), 4859. [Link]

-

Declas, N., Le Vaillant, F., & Waser, J. (2019). Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. Organic letters, 21(2), 524–528. [Link]

-

Wikipedia. (n.d.). Urech hydantoin synthesis. Retrieved January 4, 2026, from [Link]

-

Ivanova, M., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. Pharmaceutics, 15(11), 2596. [Link]

-

Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2023). Catalytic Enantioselective Biltz Synthesis. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

Safari, J., & Gandomi-Ravandi, S. (2014). Ultrasound-enhanced Green Synthesis of 5,5-Diphenylhydantoin Derivatives Using Symmetrical or Unsymmetrical Benzils. Organic Chemistry International, 2014, 1-6. [Link]

-

ResearchGate. (2023). Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. [Link]

-

Jensen, W. B. (2019). Rise and fall of melting point: A brief history of once important analytical technique. Journal of Chemical Education, 96(4), 820-821. [Link]

-

Glinma, B., et al. (2021). Influence study of catalysts and solvents on the synthesis of 5,5-diphenyl-2-thiohydantoin. International Journal of ChemTech Research, 14(3), 416-422. [Link]

-

Wikipedia. (n.d.). Anticonvulsant. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2021). Influence Study of Catalysts and Solvents on the Synthesis of 5,5-diphenyl-2- thiohydantoin. [Link]

-

Smith, T. G. (1965). Analysis of Diphenylhydantoin and Phenobarbital Mixtures. Journal of the Association of Official Agricultural Chemists, 48(3), 592-595. [Link]

-

Ahokannou, F. A., et al. (2003). A high yield synthesis of phenytoin and related compounds using microwave activation. African Journal of Biotechnology, 2(10), 349-353. [Link]

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]

-

The Little Compound That Could: How Phenytoin Changed Drug Discovery and Development. (2009). Epilepsy Currents, 9(1), 1-6. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Phenytoin. In Pharmaceutical Drugs (pp. 1-42). International Agency for Research on Cancer. [Link]

-

Putnam, T. J., & Merritt, H. H. (1937). EXPERIMENTAL DETERMINATION OF THE ANTICONVULSANT PROPERTIES OF SOME PHENYL DERIVATIVES. Science (New York, N.Y.), 85(2213), 525–526. [Link]

-

Perchalski, R. J., & Wilder, B. J. (1978). Simultaneous measurement of diphenylhydantoin and phenobarbital in serum by high performance liquid chromatography. Analytical chemistry, 50(3), 524–526. [Link]

- This link could not be resolved.

Sources

Introduction: The Hydantoin Scaffold and the Significance of N-Phenyl Substitution

An In-Depth Technical Guide to the Fundamental Properties of 1-Phenylimidazolidine-2,4-dione

Abstract: This technical guide provides a comprehensive examination of this compound, a core structure within the pharmacologically significant hydantoin class of heterocyclic compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical data, spectroscopic signatures, synthetic methodologies, and the broader biological context of this molecule. By grounding theoretical knowledge in practical experimental considerations, this guide serves as an essential resource for investigating and utilizing this compound and its derivatives in modern chemical and medicinal research.

The imidazolidine-2,4-dione, commonly known as the hydantoin ring, is a foundational scaffold in medicinal chemistry. Its derivatives are integral to a range of therapeutics, most notably as anticonvulsant and antiarrhythmic agents.[1] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the five-membered ring.

This compound (also known as 1-phenylhydantoin) is distinguished by the substitution of a phenyl group at the N-1 position. This modification significantly impacts the molecule's steric and electronic properties, influencing its solubility, reactivity, and potential interactions with biological targets. Understanding the core properties of this specific derivative is critical for the rational design of new chemical entities and for exploring its potential in various therapeutic areas, from neurology to oncology.[2]

Molecular Structure and Core Physicochemical Properties

The structural integrity and physicochemical characteristics of a molecule are the bedrock of its chemical behavior and biological function.

Caption: Chemical structure of this compound.

The fundamental properties of this compound are summarized below. This data is essential for experimental design, including solvent selection, purification strategies, and analytical method development.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₉H₈N₂O₂ | [3] |

| Molecular Weight | 176.17 g/mol | [3] |

| CAS Number | 15414-78-5 | [3] |

| Canonical SMILES | C1C(=O)N(C(=O)N1)C2=CC=CC=C2 | [3] |

| Solubility | >26.4 µg/mL (at pH 7.4) | [3] |

Synthesis and Chemical Reactivity

The synthesis of the hydantoin core is a well-established area of organic chemistry. While numerous methods exist, the choice of strategy for N-1 substituted derivatives like this compound depends on the availability of starting materials and the desired scale.

A prevalent and logical approach involves the cyclization of an N-substituted amino acid derivative. Specifically, the reaction of N-phenylglycine with an isocyanate, followed by acid-catalyzed cyclization, provides a direct route to the 1,5-disubstituted hydantoin scaffold.[1][4] An alternative pathway involves the direct N-arylation of a pre-formed hydantoin ring using a copper-catalyzed reaction with a boronic acid, a technique that offers versatility for creating diverse derivatives.[5]

The causality behind this choice is atom economy and convergence. Building the ring from precursors that already contain the key phenyl group is often more efficient than adding it to the pre-formed heterocycle.

Caption: A plausible synthetic workflow for this compound.

Reactivity Insights: The hydantoin ring possesses several reactive sites. The N-3 proton is acidic and can be deprotonated to facilitate alkylation or other substitutions. The two carbonyl groups exhibit typical ketone/amide reactivity, though they are less reactive than open-chain analogs due to their involvement in the cyclic urea structure. The methylene group at C-5 can also be a site for functionalization, depending on the overall substitution pattern of the ring.

Spectroscopic Characterization: A Self-Validating System

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others. The expected spectral data for this compound is outlined below.

| Technique | Region/Shift (ppm or cm⁻¹) | Assignment and Rationale |

| ¹H NMR | δ 7.2-7.6 (m, 5H) | Aromatic protons of the N-1 phenyl group. The multiplet pattern arises from complex coupling. |

| δ 4.1-4.3 (s, 2H) | Methylene protons (-CH₂-) at the C-5 position of the imidazolidine ring. | |

| δ 8.0-9.0 (br s, 1H) | Amide proton (-NH-) at the N-3 position. Signal may be broad and its position is solvent-dependent. | |

| ¹³C NMR | δ ~170 | Carbonyl carbon at C-4 (amide type). |

| δ ~155 | Carbonyl carbon at C-2 (urea type). | |

| δ 125-140 | Aromatic carbons of the phenyl ring. Four distinct signals are expected due to symmetry. | |

| δ ~45-50 | Methylene carbon (-CH₂-) at the C-5 position. | |

| IR (KBr) | 3200-3300 cm⁻¹ | N-H stretching vibration of the secondary amide at N-3.[6] |

| 1710-1780 cm⁻¹ | Strong, characteristic C=O stretching vibrations. Two distinct bands are expected for the urea (C-2) and amide (C-4) carbonyls.[1][7] | |

| 1400-1500 cm⁻¹ | C-N stretching vibrations within the ring.[7] | |

| ~3050 cm⁻¹, 1600 cm⁻¹, 1450 cm⁻¹ | Aromatic C-H and C=C stretching vibrations from the phenyl group. | |

| Mass Spec. (ESI-MS) | m/z 177.06 [M+H]⁺ | Corresponds to the protonated molecular ion. |

| m/z 199.04 [M+Na]⁺ | Corresponds to the sodium adduct of the molecular ion. |

Biological Context and Therapeutic Potential

While specific biological activity data for the unsubstituted this compound is not extensively documented in primary literature, its structural class is rich in pharmacological precedent. The hydantoin scaffold is a "privileged structure" in medicinal chemistry, known to interact with multiple biological targets.

-

Anticonvulsant Activity: The most famous hydantoin derivative, Phenytoin (5,5-diphenylhydantoin), exerts its anticonvulsant effects primarily by blocking voltage-gated sodium channels in neurons.[8] This mechanism stabilizes neuronal membranes and prevents the propagation of seizure activity. Many N-substituted hydantoins have been investigated for similar properties, suggesting that 1-phenylhydantoin could serve as a foundational molecule for novel anticonvulsant agents.[9][10]

-

Antitumor and Other Activities: Research has expanded beyond neurology, with various hydantoin derivatives demonstrating antimicrobial, antiarrhythmic, and antitumor activities.[6][7] For instance, certain derivatives have been designed as inhibitors of anti-apoptotic Bcl-2 proteins, which are key targets in cancer therapy.[2] The N-phenyl group can serve as a key pharmacophoric element, potentially engaging in hydrophobic or pi-stacking interactions within a target's binding site.

Exemplar Experimental Protocol: Synthesis of a 3,5-Disubstituted Hydantoin

To provide field-proven insight, the following protocol is adapted from established literature for the synthesis of N-3 and C-5 substituted hydantoins, illustrating the core chemical transformations.[1][4] This procedure demonstrates the reaction of a C-phenylglycine derivative with phenyl isocyanate.

Objective: Synthesize (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione (IM-1).

Materials:

-

C-4-Methylphenylglycine (1.48 g, 9 mmol)

-

Phenyl isocyanate (PhNCO) (1.07 g, 9 mmol)

-

Glacial Acetic Acid

-

Ethanol/Water (1:1) for recrystallization

-

Round bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round bottom flask, add C-4-Methylphenylglycine (9 mmol) and phenyl isocyanate (9 mmol).

-

Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The acid serves as both the solvent and the catalyst for the subsequent cyclization step.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours. The initial reaction forms a urea intermediate which then undergoes intramolecular cyclization.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold water to remove residual acetic acid.

-

Purification: Recrystallize the crude solid from an ethanol/water (1:1) mixture to yield pure white crystals of the target hydantoin.[1] Dry the final product under vacuum.

Self-Validation: The purity of the final compound must be confirmed using the spectroscopic methods outlined in Section 4 (NMR, IR, MS) and by melting point analysis. The obtained data should match literature values for the target compound.[1]

Safety and Handling

As a laboratory chemical, this compound requires appropriate handling procedures. Based on GHS classifications from supplier data, the following hazards are noted:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion and Future Directions

This compound is a fundamental heterocyclic compound whose value lies in its membership in the pharmacologically versatile hydantoin family. This guide has detailed its core structural, physical, and spectroscopic properties, providing a robust foundation for its use in research. The established synthetic routes and the known reactivity of the hydantoin core offer clear pathways for the creation of novel derivatives.

Future research should focus on leveraging this scaffold for the development of new therapeutic agents. Systematic exploration of substitutions at the N-3 and C-5 positions, while retaining the N-1 phenyl group, could yield potent and selective modulators of targets such as ion channels or anti-apoptotic proteins. The insights and protocols presented herein serve as a launchpad for such innovative drug discovery efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H8N2O2 | CID 570576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydantoin synthesis [organic-chemistry.org]

- 6. pmf.kg.ac.rs [pmf.kg.ac.rs]

- 7. mdpi.com [mdpi.com]

- 8. bepls.com [bepls.com]

- 9. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

chemical structure and stereochemistry of 1-Phenylimidazolidine-2,4-dione

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 1-Phenylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the hydantoin class of heterocyclic compounds, serves as a crucial scaffold in medicinal chemistry and drug development. Its structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides a comprehensive analysis of the chemical structure and stereochemical considerations of this compound. We will delve into its synthesis, spectroscopic characterization, and the stereochemical implications of substitution on the imidazolidine ring, offering field-proven insights for researchers in the pharmaceutical sciences.

Introduction to this compound

The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a pharmacologically significant motif. Hydantoin derivatives are recognized for a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties[1][2]. The substitution of a phenyl group at the N-1 position of the hydantoin ring yields this compound, a foundational molecule for the development of novel therapeutic agents. Understanding the nuanced structural and stereochemical aspects of this core is paramount for the rational design of new chemical entities with enhanced efficacy and selectivity.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of a five-membered imidazolidine ring containing two carbonyl groups at positions 2 and 4, with a phenyl substituent at the nitrogen atom in position 1.

Structural Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques and computational analysis.

Caption: 2D Chemical Structure of this compound.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 15414-78-5 | PubChem[3] |

| Molecular Formula | C₉H₈N₂O₂ | PubChem[3] |

| Molecular Weight | 176.17 g/mol | PubChem[3] |

| SMILES | C1C(=O)NC(=O)N1C2=CC=CC=C2 | PubChem[3] |

| InChIKey | MPAFAYXEPQCBPP-UHFFFAOYSA-N | PubChem[3] |

Spectroscopic Profile

The structural identity of this compound is unequivocally established through its characteristic spectroscopic data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the phenyl group, typically in the range of δ 7.0-7.5 ppm. The methylene protons (-CH₂-) of the imidazolidine ring would appear as a singlet at approximately δ 4.0-4.5 ppm. The N-H proton signal would be observed as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR : The carbon NMR spectrum would show distinct resonances for the two carbonyl carbons (C=O) in the δ 155-175 ppm region. The aromatic carbons would resonate between δ 120-140 ppm, while the methylene carbon of the imidazolidine ring would be found further upfield.[4]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorption bands corresponding to the carbonyl stretching vibrations (νC=O) of the imide functional group, typically appearing in the region of 1700-1780 cm⁻¹. The N-H stretching vibration is observed as a broad band around 3200-3300 cm⁻¹. Aromatic C-H stretching vibrations are also present above 3000 cm⁻¹.[4]

-

Mass Spectrometry (MS) : Mass spectral analysis would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (176.17 g/mol ). The fragmentation pattern would be consistent with the loss of substructures such as the phenyl group and isocyanate fragments.[3]

Stereochemistry of Substituted this compound Derivatives

While this compound itself is an achiral molecule, the introduction of a substituent at the C-5 position of the imidazolidine ring creates a chiral center, leading to the existence of enantiomers.

Chirality and Enantiomers

Substitution at the C-5 position, as seen in compounds like 5-methyl-5-phenylimidazolidine-2,4-dione, results in a stereocenter.[5][6] The resulting enantiomers, (R)- and (S)-5-substituted-1-phenylimidazolidine-2,4-diones, can exhibit significantly different pharmacological and toxicological profiles. This stereochemical difference is a critical consideration in drug design and development, as the desired therapeutic effect may be associated with only one enantiomer.

Caption: Enantiomers of 5-methyl-1-phenylimidazolidine-2,4-dione.

Chiral Resolution

The separation of enantiomers, or chiral resolution, is a crucial step in the development of stereochemically pure drugs. For hydantoin derivatives, several methods can be employed:

-

Diastereomeric Salt Formation : This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.[7]

-

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.

-

Enzymatic Resolution : Biocatalysts, such as lipases, can selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer.

The choice of resolution method depends on factors such as the scale of the separation, the nature of the molecule, and economic considerations.

Synthesis of this compound and Derivatives

A common and efficient method for the synthesis of N-substituted imidazolidine-2,4-diones involves the reaction of an α-amino acid with an isocyanate.[1][2][8]

General Synthetic Protocol

A representative synthesis of a 1,5-disubstituted imidazolidine-2,4-dione is outlined below. The synthesis of the parent this compound would proceed similarly, starting with glycine.

Caption: Generalized workflow for the synthesis of imidazolidine-2,4-diones.

Detailed Experimental Procedure (Example)

The following is a representative protocol for the synthesis of (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, which can be adapted for other derivatives[8].

-

Reactant Preparation : Dissolve C-(4-methylphenyl)glycine (9 mmol) in an aqueous solution of sodium hydroxide.

-

Addition of Isocyanate : To the stirred solution, add phenyl isocyanate (9 mmol) dropwise at room temperature.

-

Reaction : Continue stirring the mixture for 2-3 hours.

-

Acidification and Cyclization : Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2. This will induce the cyclization and precipitation of the product.

-

Isolation : Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification : Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure imidazolidine-2,4-dione derivative.

The progress of the reaction and the purity of the final product should be monitored by thin-layer chromatography (TLC) and confirmed by the spectroscopic methods described in Section 2.2.

Conclusion

This compound is a versatile and valuable scaffold in medicinal chemistry. A thorough understanding of its chemical structure, physicochemical properties, and the stereochemical implications of substitution is essential for the successful design and development of novel therapeutics. The synthetic routes are well-established, and the analytical techniques for structural elucidation are robust. As the quest for more selective and potent drugs continues, the strategic modification of the this compound core, with careful consideration of stereochemistry, will undoubtedly lead to the discovery of new and important pharmaceutical agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Phenyl-imidazolidin-2,4-dione. Wiley. Retrieved from [Link]

-

PubChem. (n.d.). (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Pérez, A., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenylimidazolidine-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

de Sousa Luis, J. A., et al. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 128-137. Retrieved from [Link]

-

Tršović, N., et al. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science, (40), 117-134. Retrieved from [Link]

-

Chavan, R. S., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 128-132. Retrieved from [Link]

-

de Sousa Luis, J. A., et al. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 128–137. Retrieved from [Link]

-

Lambert, D. M., et al. (2005). Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones. Archiv der Pharmazie, 338(8), 373-380. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 5,5-DIPHENYLIMIDAZOLIDINE-2,4-DIONE. Retrieved from [Link]

-

Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. Retrieved from [Link]

-

Hernández-Ortega, S., et al. (2015). Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o362–o363. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of 3-octyl-5,5-diphenylimidazolidine-2,4-dione, C23H28N2O2. Retrieved from [Link]

-

Wang, F., et al. (2017). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules, 22(12), 2169. Retrieved from [Link]

-

PubChem. (n.d.). 5,5-Diphenylimidazolidine-2,4-dione;silver. National Center for Biotechnology Information. Retrieved from [Link]

-

Challener, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). Retrieved from [Link]

-

de Sousa Luis, J. A., et al. (2009). Synthesis of new imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-ones via C-phenylglycine derivatives. Molecules, 15(1), 128-37. Retrieved from [Link]

-

Sun, S.-X., et al. (2010). 1-(4-Methoxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1439. Retrieved from [Link]

Sources

- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of new imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-ones via C-phenylglycine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H8N2O2 | CID 570576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. (5S)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 640021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pmf.kg.ac.rs [pmf.kg.ac.rs]

- 7. pharmtech.com [pharmtech.com]

- 8. mdpi.com [mdpi.com]

spectroscopic data analysis of 1-Phenylimidazolidine-2,4-dione

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 1-Phenylimidazolidine-2,4-dione

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, a derivative of the hydantoin heterocyclic scaffold, is a molecule of significant interest within medicinal chemistry and drug development.[1][2] The hydantoin ring is a privileged structure, forming the core of numerous clinically important medications, including the anticonvulsant drug phenytoin.[2][3] Accurate and unambiguous structural characterization is a cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and stability of the target compound. Spectroscopic analysis provides the foundational data for this characterization.

This technical guide offers a comprehensive examination of the core spectroscopic techniques used to analyze this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the principles of each technique, provide field-proven experimental protocols, and interpret the resulting data, grounding our analysis in established scientific principles. The objective is to provide researchers, scientists, and drug development professionals with a self-validating framework for the spectroscopic analysis of this important molecular entity.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of this compound, with a systematic atom numbering scheme, is presented below. This convention will be used throughout this guide to assign specific spectral signals to their corresponding atoms.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1] DMSO-d₆ is often preferred for hydantoin derivatives as it can effectively solubilize the compound and allow for the observation of exchangeable N-H protons.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (e.g., zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration to achieve an adequate signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Data Interpretation and Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct regions of signals corresponding to the aromatic, methylene, and N-H protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| N3-H | ~8.5 - 11.0 | Singlet (broad) | 1H | The chemical shift is solvent-dependent and the peak may be broad due to quadrupole broadening and chemical exchange. In DMSO-d₆, this proton is readily observable.[4][5] |

| C2'/C6'-H & C3'/C5'-H & C4'-H | ~7.2 - 7.6 | Multiplet | 5H | The protons on the phenyl ring will appear as a complex multiplet. The exact shifts depend on the electronic effects of the hydantoin ring. |

| C5-H ₂ | ~4.0 - 4.5 | Singlet | 2H | The two methylene protons are chemically equivalent and thus appear as a singlet. They are adjacent to a nitrogen atom and a carbonyl group, resulting in a downfield shift. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment gives rise to a separate signal.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required.

-

Reference: TMS at 0.00 ppm or the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[6]

-

Data Interpretation and Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will show six distinct signals.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C 4 (Amide C=O) | ~170 - 175 | The C4 carbonyl, being part of an amide-like structure, is typically found in this region.[5] |

| C 2 (Urea C=O) | ~155 - 160 | The C2 carbonyl, part of a urea-like system, is generally observed slightly upfield compared to the C4 amide carbonyl.[4][7] |

| C 1' (Aromatic Quaternary) | ~135 - 140 | The ipso-carbon of the phenyl ring attached to the nitrogen atom. |

| C 2'/C6', C 3'/C5', C 4' (Aromatic CH) | ~120 - 130 | Aromatic carbons typically resonate in this range. Three distinct signals are expected due to symmetry. |

| C 5 (Methylene) | ~45 - 50 | The aliphatic methylene carbon of the hydantoin ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: IR

-

Sample Preparation:

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Interpretation and Analysis

The IR spectrum provides a characteristic fingerprint of this compound, with key absorptions confirming the presence of its functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3200 - 3350 | Medium, Broad | Characteristic of the N-H bond in the hydantoin ring.[4][5] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Appears just above 3000 cm⁻¹, distinguishing it from aliphatic C-H stretches.[8] |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Weak | Corresponds to the methylene (C5-H₂) group. |

| C=O Stretch (Asymmetric) | ~1770 - 1785 | Strong | Often attributed to the C4=O group. Hydantoin rings typically show two distinct carbonyl bands.[4][5][9] |

| C=O Stretch (Symmetric) | ~1710 - 1730 | Strong | Often attributed to the C2=O group.[4][5][9] |

| Aromatic C=C Stretch | 1400 - 1600 | Medium | A series of bands indicating the presence of the phenyl ring.[8] |

| C-N Stretch | 1200 - 1400 | Medium | Stretching vibrations of the C-N bonds within the ring and to the phenyl group.[6] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.

Experimental Protocol: MS

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Analysis:

-

Full Scan Mode: Acquire a full scan to determine the molecular ion peak.

-

Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data.

-

Data Interpretation and Analysis

The molecular formula of this compound is C₉H₈N₂O₂.

-

Molecular Weight: 176.17 g/mol .[10]

-

Molecular Ion Peak [M]⁺ or [M+H]⁺: The mass spectrum should show a prominent peak at m/z 176 (in EI-MS) or 177 (in ESI-MS, positive mode).

The fragmentation pattern provides structural clues. A plausible fragmentation pathway under Electron Ionization (EI) is illustrated below.

Caption: Plausible EI-MS fragmentation pathway for this compound.

| m/z | Proposed Fragment | Formula | Notes |

| 176 | Molecular Ion [M]⁺˙ | C₉H₈N₂O₂ | The parent ion.[10] |

| 119 | Phenyl isocyanate | C₇H₅NO | A characteristic fragment for N-phenyl substituted cyclic ureas/amides, resulting from cleavage of the hydantoin ring.[5] |

| 104 | C₇H₄O | A potential fragment from further rearrangement. The NIST database indicates a significant peak at m/z 104.[10] | |

| 77 | Phenyl cation | C₆H₅ | Loss of CO from the phenyl isocyanate fragment. A common indicator of a phenyl group.[5] |

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. The following workflow demonstrates a logical approach to confirming the structure of this compound.

Caption: Integrated workflow for the spectroscopic confirmation of this compound.

Conclusion

The spectroscopic analysis of this compound is a systematic process that relies on the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide the detailed framework of the proton and carbon skeleton, IR spectroscopy confirms the presence of critical functional groups like carbonyls and N-H bonds, and mass spectrometry validates the molecular weight and offers insight into the molecule's stability and fragmentation. By integrating the data from these orthogonal techniques, as outlined in this guide, researchers can achieve an unambiguous and confident characterization of this compound, a critical step in any research or development endeavor.

References

-

Carron, R., et al. (2021). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 26(9), 2568. Retrieved from [Link]

-

Titi, A., et al. (2023). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega, 8(39), 35985-36003. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectroscopic and quantum chemical studies on hydantoin. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Phenyl-imidazolidin-2,4-dione. Wiley. Retrieved from [Link]

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. Retrieved from [Link]

-

Ríos-Gutiérrez, M., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1229. Retrieved from [Link]

-

Mihajlović, J. N., et al. (2013). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society, 78(10), 1539-1551. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Miranda, R., et al. (2001). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 6(1), 57-65. Retrieved from [Link]

-

Ghotekar, S. K., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 112-116. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragments of 1 H NMR spectra of.... Retrieved from [Link]

-

PubChem. (n.d.). (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openmedscience.com [openmedscience.com]

- 4. pmf.kg.ac.rs [pmf.kg.ac.rs]

- 5. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. bepls.com [bepls.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C9H8N2O2 | CID 570576 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Phenylhydantoin

This technical guide provides a comprehensive overview of 1-phenylhydantoin, also known by its IUPAC name, 1-phenylimidazolidine-2,4-dione. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential therapeutic applications of this specific hydantoin isomer. While the hydantoin scaffold is a cornerstone in medicinal chemistry, particularly in the development of anticonvulsants, the 1-phenyl substituted variant is less explored than its 5-phenyl counterpart. This guide aims to consolidate the available scientific knowledge on 1-phenylhydantoin and provide a framework for future research and development.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is paramount for reproducible scientific research. 1-Phenylhydantoin is structurally distinct from its more commonly studied isomer, 5-phenylhydantoin. The phenyl substituent at the N-1 position significantly influences its chemical and biological characteristics.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 15414-78-5 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Melting Point | 197-198 °C | [2] |

| Solubility | >26.4 µg/mL (at pH 7.4) | [1] |

Synthesis of 1-Phenylhydantoin

The synthesis of 1-phenylhydantoin can be achieved through a multi-step process starting from N-phenylglycine. This method provides a reliable route to obtain the target compound for further studies.

Synthetic Pathway

The synthesis involves the reaction of N-phenylglycine with potassium cyanate to form an intermediate, which is subsequently cyclized under acidic conditions to yield 1-phenylhydantoin.

Caption: Synthetic workflow for 1-phenylhydantoin.

Detailed Experimental Protocol[2]

The following protocol is a detailed, step-by-step methodology for the synthesis of 1-phenylhydantoin.

Materials:

-

N-phenylglycine

-

Potassium cyanate

-

Water (H₂O)

-

Acetic acid

-

37% Hydrochloric acid (HCl)

-

95% Ethanol

Procedure:

-

A solution of 30.2 g (0.2 moles) of N-phenylglycine in 900 ml of water and 1 ml of acetic acid is heated to 60°C.

-

After thirty minutes, a solution of 16.2 g (0.2 moles) of potassium cyanate in 100 ml of water is added to the reaction mixture.

-

Heating is continued for an additional 90 minutes.

-

25 ml of 37% hydrochloric acid is then added, and the reaction mixture is heated for 15 hours at 90°C.

-

After cooling, the precipitate is filtered.

-

The crude product is crystallized from 95% ethanol to yield 8.65 g of 1-phenylhydantoin.

Spectroscopic Characterization

While specific, detailed published spectra for 1-phenylhydantoin are not widely available, data for closely related compounds and general principles of spectroscopy allow for the prediction of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl group protons, likely in the aromatic region (δ 7.0-8.0 ppm). The methylene protons (-CH₂-) of the hydantoin ring would appear as a singlet further upfield. The N-H proton would likely be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the two carbonyl carbons (C=O) in the hydantoin ring, typically in the range of δ 150-180 ppm. The phenyl carbons would also be evident in the aromatic region (δ 120-140 ppm), along with the methylene carbon of the hydantoin ring. A ¹³C NMR spectrum is available in the SpectraBase database[3].

Infrared (IR) Spectroscopy

The IR spectrum of 1-phenylhydantoin is expected to exhibit the following characteristic absorption bands:

-

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the hydantoin ring.

-

C=O Stretching: Two distinct, strong absorption bands for the carbonyl groups, typically around 1700-1780 cm⁻¹.

-

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Signals in the 1450-1600 cm⁻¹ region. An FTIR spectrum is available for viewing in the SpectraBase database[3].

Mass Spectrometry (MS)

The mass spectrum of 1-phenylhydantoin would show a molecular ion peak (M⁺) at m/z = 176, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of CO and other characteristic cleavages of the hydantoin and phenyl rings.

Potential Applications in Drug Development

The hydantoin scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4] While 1-phenylhydantoin itself has not been extensively studied, its structural features suggest potential for therapeutic applications, particularly in areas where other hydantoins have shown promise.

Anticonvulsant Activity

The most well-known application of hydantoin derivatives is in the treatment of epilepsy.[4] The drug phenytoin (5,5-diphenylhydantoin) is a classic example. The structure-activity relationship (SAR) of many anticonvulsant hydantoins suggests that substitution at the N-1 and N-3 positions can modulate activity.[5] Therefore, it is plausible that 1-phenylhydantoin could exhibit anticonvulsant properties.

Proposed Mechanism of Action (General for Hydantoins): Many hydantoin-based anticonvulsants act by modulating voltage-gated sodium channels in neurons. By stabilizing the inactive state of these channels, they reduce the repetitive firing of action potentials that underlies seizure activity.

Caption: Generalized mechanism of action for anticonvulsant hydantoins.

Other Potential Therapeutic Areas

The versatility of the hydantoin scaffold has led to the exploration of its derivatives in various other therapeutic areas, including:

-

Antiarrhythmic agents [4]

-

Anticancer agents

-

Antimicrobial agents

Further research is necessary to determine if 1-phenylhydantoin possesses clinically relevant activity in any of these areas. The presence of the N-1 phenyl group offers a site for further chemical modification to optimize potential biological activity.

Conclusion and Future Directions

1-Phenylhydantoin is a distinct isomer within the medicinally important hydantoin class of compounds. While a reliable synthetic route has been established, its biological properties remain largely unexplored. The information presented in this guide provides a foundation for researchers to undertake further investigation into the spectroscopic characterization and pharmacological evaluation of this compound. Future studies should focus on:

-

Acquiring and publishing detailed NMR, IR, and MS spectra.

-

Screening for anticonvulsant activity in established animal models of epilepsy.

-

Evaluating its potential in other therapeutic areas where hydantoins have shown promise.

-

Exploring the synthesis of novel derivatives of 1-phenylhydantoin to build a structure-activity relationship profile.

By systematically investigating 1-phenylhydantoin, the scientific community can better understand the full therapeutic potential of the hydantoin scaffold and potentially uncover new lead compounds for drug development.

References

-

PrepChem. Synthesis of 1-phenylhydantoin. Available from: [Link]

-

SpectraBase. 1-Phenyl-imidazolidin-2,4-dione. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Bioorganic & Medicinal Chemistry Letters. Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. 2016;26(12):2912-2914. Available from: [Link]

-

Wikipedia. Hydantoin. Available from: [Link]

Sources

- 1. This compound | C9H8N2O2 | CID 570576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Hydantoin - Wikipedia [en.wikipedia.org]

- 5. Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 1-Phenylimidazolidine-2,4-dione

An In-depth Technical Guide to the Solubility and Stability of 1-Phenylimidazolidine-2,4-dione

Introduction

This compound, a derivative of the hydantoin heterocyclic system, represents a class of compounds with significant interest in medicinal chemistry and drug development. The hydantoin scaffold is a core structural feature in several established pharmaceutical agents, particularly anticonvulsants like phenytoin. Understanding the fundamental physicochemical properties of this compound, specifically its solubility and stability, is a critical prerequisite for its advancement in any research or development pipeline. These parameters directly influence bioavailability, formulation strategies, storage conditions, and ultimately, the therapeutic potential of the molecule.

This guide provides a comprehensive technical overview for researchers, chemists, and formulation scientists. It moves beyond a simple recitation of data to explain the causal relationships between the molecule's structure and its behavior. We will explore its solubility in various media, delineate its stability under different stress conditions, and provide validated protocols for empirical determination. The objective is to equip scientists with the foundational knowledge and practical methodologies required to effectively work with this compound.

Section 1: Core Physicochemical Properties

A molecule's behavior is dictated by its structure. The key physicochemical properties of this compound, summarized in Table 1, provide the basis for understanding its solubility and stability characteristics. The presence of a phenyl group imparts significant lipophilicity, while the hydantoin ring offers sites for hydrogen bonding and potential ionization.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [1][2] |

| Molecular Weight | 176.17 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 15414-78-5 | [1] |

| Calculated logP | 0.77 | [3] |

| Polar Surface Area | 41.53 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Section 2: Solubility Profile

Solubility is a limiting factor in the development of many active pharmaceutical ingredients. The structural features of this compound—a planar, relatively non-polar phenyl ring combined with a polar hydantoin moiety—result in a nuanced solubility profile.

Aqueous and Organic Solubility

The compound exhibits low solubility in aqueous media. Experimental data from the PubChem database indicates a solubility of >26.4 µg/mL at a physiological pH of 7.4, classifying it as poorly soluble.[1] This is consistent with its positive logP value, which suggests a preference for a lipid environment over an aqueous one.[4]

In organic solvents, its solubility is significantly higher. While direct studies on this specific isomer are limited, data from analogous compounds, such as 3-phenylimidazolidin-4-one, show complete solubility in polar aprotic solvents like DMSO, DMF, and THF, as well as in alcohols like methanol and ethanol.[5] Conversely, it is expected to have poor solubility in non-polar solvents such as benzene and diethyl ether.[5] Studies on other phenyl-substituted imidazoles confirm that solubility in non-polar solvents like toluene and dichloromethane is generally low.[6]

| Solvent | Predicted Solubility | Rationale / Analogous Data |

| Water (pH 7.4) | Poorly Soluble | Experimental data (>26.4 µg/mL).[1] |

| DMSO, DMF | Freely Soluble | High polarity; effective at solvating the hydantoin ring.[5] |

| Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the hydantoin moiety.[5] |

| Acetone, Chloroform | Soluble | Intermediate polarity.[5] |

| Toluene, Hexane | Sparingly Soluble / Insoluble | Insufficient polarity to overcome crystal lattice energy.[5][6] |

| Diethyl Ether | Insoluble | Low polarity and inability to hydrogen bond effectively.[5] |

Factors Influencing Solubility

-

pH: The N-H proton on the hydantoin ring is weakly acidic. In alkaline conditions (pH > pKa), the molecule can deprotonate to form a more soluble salt. Therefore, its aqueous solubility is expected to increase significantly at higher pH values.

-

Temperature: The dissolution of most solid compounds is an endothermic process. Consequently, the solubility of this compound is expected to increase with rising temperature, a principle that can be leveraged during recrystallization for purification. This relationship is often described by the van't Hoff equation.[7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of a compound. The causality behind this method is to ensure that the solvent is fully saturated with the solute, providing a true measure of its intrinsic solubility under defined conditions.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., pH 7.4 buffer, ethanol). The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sampling & Dilution: Carefully collect an aliquot of the clear supernatant. It is critical not to disturb the solid pellet. Dilute the aliquot with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, against a standard curve prepared with known concentrations of the compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Section 3: Stability Profile

Assessing the chemical stability of a compound is paramount for determining its shelf-life, identifying potential degradation pathways, and ensuring the safety and efficacy of any potential drug product.[8] The hydantoin ring in this compound contains functional groups susceptible to degradation.

Key Degradation Pathways

-

Hydrolytic Degradation: The two amide-like bonds within the hydantoin ring are potential sites for hydrolysis. This degradation is typically catalyzed by acidic or basic conditions. Acid-catalyzed hydrolysis of similar imidazolidinone structures is known to proceed via water attack on the protonated ring, potentially leading to ring-opening to form a hydantoic acid amide derivative.[9][10] The rate of this degradation is highly dependent on pH and temperature.

-

Oxidative Degradation: While the core structure is not exceptionally prone to oxidation, forced degradation studies using agents like hydrogen peroxide are necessary to probe for potential liabilities. This is a standard part of preformulation studies to identify unexpected degradation products.[11]

-

Thermal Degradation: As a crystalline solid, this compound is expected to have good thermal stability in its solid state under dry conditions. However, the presence of humidity can significantly accelerate thermal degradation, as moisture can facilitate hydrolytic pathways even in the solid state.[12]

-

Photodegradation: The phenyl group is a chromophore that absorbs UV radiation. This absorption can lead to photochemical reactions and degradation. Therefore, it is essential to evaluate the compound's photostability according to ICH Q1B guidelines, which mandate exposure to standardized light and UV sources.[13][14][15] This testing determines if the substance needs to be protected from light during storage and handling.

Experimental Protocol: Forced Degradation Study (Stress Testing)

A forced degradation study is a self-validating system; its purpose is to intentionally degrade the sample to an extent (typically 5-20%) that allows for the reliable detection of degradation products and the validation of an analytical method's ability to separate them from the parent peak. This confirms the method is "stability-indicating."

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Dispense aliquots of the stock solution (or solid compound for thermal/photo stress) into separate vials for each condition:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60 °C.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60 °C.

-

Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.

-

Thermal (Solid): Place the solid powder in an oven at 80 °C.

-

Photostability (Solid): Expose the solid powder in a photostability chamber to ICH Q1B specified conditions (≥1.2 million lux hours and ≥200 watt hours/m²). A dark control sample must be stored alongside to differentiate thermal from photodegradation.[13]

-

-

Time Point Sampling: Withdraw samples from each condition at various time points (e.g., 2, 8, 24, 48 hours).

-

Neutralization & Dilution: For acid and base samples, neutralize them before analysis (e.g., with an equimolar amount of base or acid, respectively). Dilute all samples to a suitable concentration for analysis.

-

HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

-

Data Evaluation:

-

Calculate the percentage degradation of the parent compound.

-

Determine the relative retention times (RRT) of all degradation products.

-